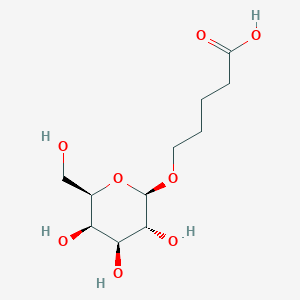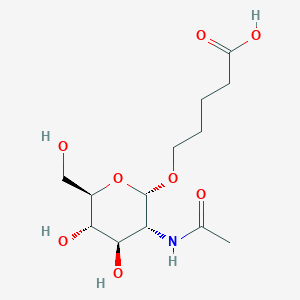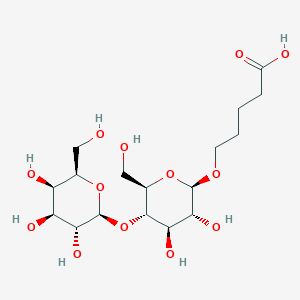
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C14H26N4O8 and its molecular weight is 378.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside is 378.17506380 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside has been involved in various synthesis and structural analysis studies. For example, Peikow et al. (2006) synthesized p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and determined its crystal structure through X-ray diffraction, highlighting the intermolecular hydrogen bond within the structure (Peikow et al., 2006). Similarly, Yeung et al. (2009) discussed the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, showcasing the adaptability of these compounds in synthetic procedures (Yeung et al., 2009).
Enzymatic Interaction and Inhibition
The interaction of this compound with enzymes has been a focal point of research. Lameira et al. (2011) analyzed the enzyme O-GlcNAcase's molecular mechanism, which hydrolyzes O-linked 2-acetamido-2-deoxy-β-D-glucopyranoside residues, providing insights into designing new inhibitors (Lameira et al., 2011).
Supramolecular Chemistry and Glycosylation
In the realm of supramolecular chemistry, Hayes et al. (2014) synthesized and analyzed the crystal structure of 1-acetamido-1-deoxy-(4-O-β-d-glucopyranosyl-β-d-glucopyranose), presenting insights into its stacking motifs and interactions (Hayes et al., 2014). Wittmann and Lennartz (2002) explored the activation of sugar oxazolines for the efficient synthesis of β-glycosides, emphasizing mild reaction conditions and high yields (Wittmann & Lennartz, 2002).
Molecular Dynamics and Computational Analysis
Alencar et al. (2012) conducted a computational analysis of the human O-GlcNAcase structure in complex with inhibitors, providing a foundation for the rational design of new inhibitors based on the molecular dynamics and interaction energy calculations (Alencar et al., 2012).
Glycochemistry and Derivatives Synthesis
In the field of glycochemistry, researchers have synthesized and analyzed various derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranoside. For instance, Mukherjee et al. (2003) chemoenzymatically synthesized trisaccharides containing this moiety for potential biological applications (Mukherjee et al., 2003).
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-DHGKCCLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)







![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)